molecular formula C19H17ClN2O B2584213 6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one CAS No. 922946-27-8

6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one

Cat. No. B2584213
CAS RN: 922946-27-8
M. Wt: 324.81
InChI Key: PCCZLTPVAKSWKA-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one, also known as CP-544326, is a synthetic compound that belongs to the pyridazinone family. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities. These compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, were subjected to in silico molecular docking screenings, revealing moderate to good binding energies towards GlcN-6-P synthase, a target protein (Flefel et al., 2018).

Structural Analysis and DFT Calculations

Sallam et al. (2021) conducted a comprehensive study on the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. Their research provided insights into the compound's molecular structure and interactions, demonstrating the potential pharmaceutical importance of pyridazine analogs (Sallam et al., 2021).

Anticancer, Antiangiogenic, and Antioxidant Agents

Another study highlighted the synthesis of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives. These compounds exhibited potential as anticancer, antiangiogenic, and antioxidant agents, with certain derivatives showing inhibitory activity close to standard drugs in tests against human cancer cell lines and proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Crystal Structure Investigations

Katrusiak and Katrusiak (1996) investigated the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water. This study explored the molecule's interactions within crystals, providing valuable data for understanding the compound's physical and chemical properties (Katrusiak & Katrusiak, 1996).

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-3-4-14(2)16(11-13)12-22-19(23)10-9-18(21-22)15-5-7-17(20)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZLTPVAKSWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one

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